Xylarianaphthol-1
Description
Xylarianaphthol-1 is a dinaphthofuran derivative first isolated from a marine sponge-associated fungus of the order Xylariales (strain 05FI52) collected in Indonesia . Its structure comprises two naphthofuran moieties linked via a furan ring, forming a unique polycyclic framework (Figure 42 in ). This compound exhibits significant bioactivity, notably activating the p21 promoter in human osteosarcoma MG63 cells in a dose-dependent manner, independent of p53 signaling .
Synthetically, this compound is prepared through a K₂CO₃-mediated C–O coupling of 1,5-naphthalenediol methyl ether with brominated quinone, followed by reduction with Na₂S₂O₄ and selective fluorination . This pathway highlights its complex heterocyclic architecture and the challenges in replicating its natural biosynthesis .
Properties
CAS No. |
1620084-30-1 |
|---|---|
Molecular Formula |
C21H14O4 |
Molecular Weight |
330.34 |
IUPAC Name |
4-Methoxydinaphtho[1,2-b:1',2'-d]furan-5,8-diol |
InChI |
InChI=1S/C21H14O4/c1-24-16-7-3-5-12-19-13-9-8-11-4-2-6-14(22)18(11)21(13)25-17(19)10-15(23)20(12)16/h2-10,22-23H,1H3 |
InChI Key |
WJWZJXZBHYSKCI-UHFFFAOYSA-N |
SMILES |
OC1=C2C(OC)=CC=CC2=C3C4=CC=C5C=CC=C(O)C5=C4OC3=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Xylarianaphthol1; Xylarianaphthol 1; Xylarianaphthol-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Differences :
Functional and Mechanistic Comparisons
Functional Distinctions :
- This compound uniquely activates p21 without relying on p53, a rare trait among cell cycle regulators . In contrast, compounds like rubicordifolin (a benzofuran from Rubia cordifolia) induce cytotoxicity via p53-dependent pathways .
- Lindgomycin and amycolactam exhibit antimicrobial and cytotoxic activities, respectively, but lack the specific cell cycle modulation seen in this compound .
- Pimpinellin’s antifungal action contrasts with this compound’s mammalian cell-targeted effects .
Pharmacological Potential and Limitations
- This compound : Its p21 activation offers promise in cancers with p53 mutations. However, poor solubility and complex synthesis may hinder development .
- Coumestrol : While structurally simpler, its estrogenic activity raises safety concerns for long-term use .
- Lindgomycin: High efficacy against MRSA is notable, but polyketide instability remains a challenge .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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